GPR151 Agonist Screen: Distinct Activation Profile Versus Structurally Related Sulfonylpiperazines Lacking the 2-Nitro Group
In a high-throughput cell-based assay for GPR151 activation conducted by the Scripps Research Institute Molecular Screening Center, 1-ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate produced a quantifiable activation signal at 11.2 µM, with activity values ranging from approximately 19–26% of the maximum control response across replicate measurements . In contrast, the closest commercially available comparator, 1-ethyl-4-tosylpiperazine (PSASF-3, CAS 100800-51-9), has been evaluated only in antibacterial MIC assays and has no reported GPR151 activity, precluding it as a functional substitute in GPCR-targeted screening cascades [1]. The 2-nitrophenyl moiety is hypothesized to engage a distinct hydrogen-bond/acceptor network compared to the tosyl (4-methylphenylsulfonyl) group, consistent with the class-level SAR observed for sulfonylpiperazine nicotinic receptor modulators where aryl substitution alters both potency and selectivity [2].
| Evidence Dimension | GPR151 activation in cell-based screening assay |
|---|---|
| Target Compound Data | Activation at 11.2 µM: 19.0–26.0% of max control response (20 replicate values) |
| Comparator Or Baseline | 1-Ethyl-4-tosylpiperazine (PSASF-3): No GPR151 data reported; antibacterial MIC = 256–512 µg/mL against S. aureus |
| Quantified Difference | Not directly comparable in same assay; functional profile divergence precludes substitution |
| Conditions | Cell-based high-throughput primary assay; HepG2 background; plate reader detection; Scripps Research Institute Molecular Screening Center |
Why This Matters
This screening data provides the only publicly available functional activity for the target compound and demonstrates that the 2-nitrophenylsulfonyl group confers a GPCR interaction profile absent in the tosyl analog, making the compound non-fungible in GPCR discovery programs.
- [1] Ozbey, G.; Tanriverdi, E. S.; Senkal, B. F.; Korkmaz, B.; Erkan, S.; Bulut, N.; Zigo, F.; Otlu, B. Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds. Pharm. Chem. J. 2023, 57 (9), 1394–1400. View Source
- [2] Henderson, B. J.; Carper, D. J.; González-Cestari, T. F.; Yi, B.; Mahasenan, K.; Pavlovicz, R. E.; Dalefield, M. L.; Coleman, R. S.; Li, C.; McKay, D. B. Structure–Activity Relationship Studies of Sulfonylpiperazine Analogues as Novel Negative Allosteric Modulators of Human Neuronal Nicotinic Receptors. J. Med. Chem. 2011, 54 (24), 8681–8692. View Source
